記事
Researchers Synthesize Anticancer Compound Moroidin
An assistant professor at the University of Michigan College of Pharmacy, present the first published method to biosynthesize moroidin within the tissues of harmless plants such as tobacco, facilitating research on the compound’s utility for cancer treatments.
Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor
Researchers combined a structural biological method with the computational design of active agents. Active agents that attach to the cell skeleton are among the most effective drugs against cancer. They block tubulin, and thus prevent cell division in tumors.
Compound Silences Hippocampal Excitability and Seizure Propensity in Mice
Researchers studying epileptic seizures of the temporal lobe – the most common type of epilepsy – discovered a compound that reduces seizures in the hippocampus, a brain region where many such seizures originate. The compound, known as TC-2153, lessened the severity of seizures in mice.
Molecules Synthesized that Inhibit Effects of Common Anticoagulant Drug
Protamine sulfate is currently the antidote that exists to neutralize the action of heparin, but it is a high molecular weight drug, so it can have disadvantages. To date, there is no small molecule on the market that inhibits the anticoagulant effect of heparin.
Reducing the Side Effects of Weight Gain Associated with Diabetes Drugs
Diabetes occurs either when the pancreas does not produce enough insulin or when the body cannot effectively use the insulin it produces. Insulin is a hormone that regulates blood sugar. Hyperglycaemia, or raised blood sugar, is a common effect of uncontrolled diabetes and over time leads to serious damage to many of the body's systems, especially the nerves and blood vessels. Acute complications can include diabetic ketoacidosis, hyperosmolar hyperglycemic state, or death.
New SARS-CoV-2 Therapeutics (including Investigational) Drugs - March 2022 Summary
The new COVID therapeutic drugs currently under development and marketed worldwide include PAXLOVID, an oral antiviral drug developed by Pfizer, Molnupiravir, an oral antiviral drug developed by Merck Sharp & Dohme and Ridgeback, a new COVID drug developed by a British pharmaceutical company in collaboration with Vir Biotechnology, and Sotrovimab, an antibody-drug developed by Eli Lilly and Co.